N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE
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Overview
Description
N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials
Sulfonamide Formation: The sulfonamide group is introduced by reacting the tetrahydroquinoline intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . Additionally, the tetrahydroquinoline core can interact with various receptors and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dipropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
- N,N-Dipropyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Uniqueness
N,N-DIPROPYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both the tetrahydroquinoline core and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows the compound to interact with a wide range of molecular targets, making it a versatile tool in scientific research and drug development .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-3-15-23(16-4-2)28(26,27)20-13-11-19(12-14-20)22(25)24-17-7-9-18-8-5-6-10-21(18)24/h5-6,8,10-14H,3-4,7,9,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOGIMHMFSYBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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